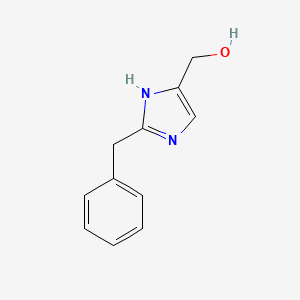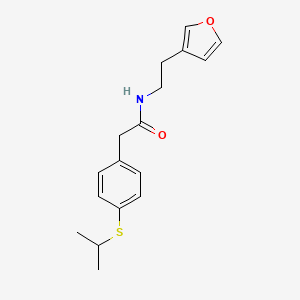![molecular formula C23H19FN6OS B2451371 N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1223952-70-2](/img/no-structure.png)
N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19FN6OS and its molecular weight is 446.5. The purity is usually 95%.
BenchChem offers high-quality N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
- The synthesis of various heterocyclic compounds, such as pyrrole, pyridine, coumarin, thiazole, pyrido[2′,3′:3,4]pyrazolo[5,1-c]triazine, and others, is a key application. These compounds have been examined for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Molecular Probes and Pharmacological Studies
- Compounds like SCH 442416, which are derived from pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, have been developed as high-affinity, selective antagonists for the human A2A adenosine receptor. These have applications in studying receptor interactions and pharmacological properties (Kumar et al., 2011).
Antimicrobial Applications
- New pyrazole, pyridine, triazolo[1,5-a]pyrimidine, and other derivatives incorporating thiophene moiety have shown significant antibacterial and antifungal activities. Certain compounds exhibited higher activity than standard drugs against specific fungal strains (Mabkhot et al., 2016).
Anticancer Activities
- Some newly synthesized compounds, including triazole and pyrazolo[5,1-c][1,2,4]triazine derivatives, have shown potential anticancer activities. Their effectiveness in inhibiting cell growth and inducing apoptosis in cancer cells has been explored (Riyadh et al., 2013).
Antioxidant Properties
- Certain triazolo-thiadiazoles, such as FPNT, have exhibited significant antioxidant properties, along with anticancer activity against hepatocellular carcinoma cell lines. These compounds have been studied for their cytotoxic effects and potential mechanisms of action (Sunil et al., 2010).
Insecticidal Agents
- Novel heterocyclic compounds with sulfonamide-bearing thiazole moiety have been synthesized and tested as insecticidal agents. These have shown potent toxic effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then converted to the second intermediate, 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol. This intermediate is then coupled with 3-ethylbenzoyl chloride to form the final product.", "Starting Materials": [ "4-fluoroaniline", "2-cyanoguanidine", "3-ethylbenzoyl chloride", "thionyl chloride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "a. Dissolve 4-fluoroaniline (1.0 eq) and 2-cyanoguanidine (1.2 eq) in ethanol and heat the mixture to reflux for 4 hours.", "b. Cool the reaction mixture to room temperature and filter the resulting solid.", "c. Wash the solid with water and dry it under vacuum to obtain 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine as a yellow solid.", "Step 2: Synthesis of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "a. Dissolve 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine (1.0 eq) in ethanol and add thionyl chloride (1.2 eq).", "b. Heat the mixture to reflux for 4 hours and then cool it to room temperature.", "c. Add sodium bicarbonate to the reaction mixture to neutralize the excess thionyl chloride.", "d. Filter the resulting solid and wash it with water to obtain 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol as a yellow solid.", "Step 3: Coupling of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol with 3-ethylbenzoyl chloride", "a. Dissolve 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol (1.0 eq) and 3-ethylbenzoyl chloride (1.2 eq) in ethyl acetate.", "b. Add sodium bicarbonate to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "c. Stir the mixture at room temperature for 24 hours.", "d. Filter the resulting solid and wash it with water to obtain N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide as a yellow solid." ] } | |
Numéro CAS |
1223952-70-2 |
Nom du produit |
N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |
Formule moléculaire |
C23H19FN6OS |
Poids moléculaire |
446.5 |
Nom IUPAC |
N-(3-ethylphenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19FN6OS/c1-2-15-4-3-5-18(12-15)25-21(31)14-32-23-27-26-22-20-13-19(16-6-8-17(24)9-7-16)28-30(20)11-10-29(22)23/h3-13H,2,14H2,1H3,(H,25,31) |
Clé InChI |
HLYUTPQFPBFROJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2451288.png)


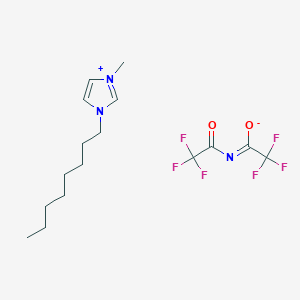
![4-({[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}methyl)phenyl methyl ether](/img/structure/B2451293.png)
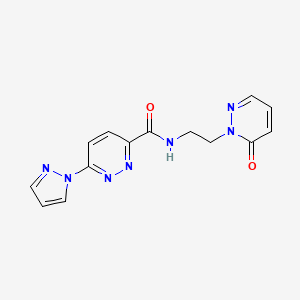
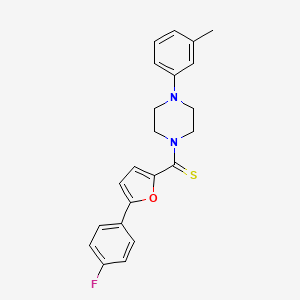
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2451296.png)
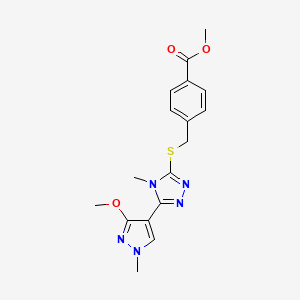
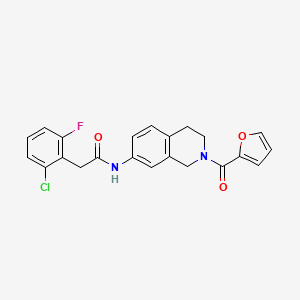
![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2451303.png)
